Pyrido[3,2-d]pyrimidine
Overview
Description
Pyrido[3,2-d]pyrimidine is a heterocyclic compound that consists of a pyridine ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrido[3,2-d]pyrimidine can be synthesized through various methods. One common approach involves the condensation of 6-amino-1,3-dimethyluracil with malononitrile and substituted aromatic aldehydes in ethanol using a bismuth(III) triflate catalyst . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis .
Industrial Production Methods: In industrial settings, this compound derivatives are often synthesized using one-pot reactions that employ environmentally friendly catalysts such as dicationic molten salts based on tropine . These methods are advantageous due to their high yields, short reaction times, and the ability to recycle catalysts.
Chemical Reactions Analysis
Types of Reactions: Pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at different positions on the this compound ring, often using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like potassium carbonate.
Major Products: The products of these reactions vary depending on the substituents and reaction conditions. For example, oxidation can yield this compound N-oxides, while reduction can produce dihydropyrido[3,2-d]pyrimidines.
Scientific Research Applications
Pyrido[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: this compound derivatives are used as probes to study enzyme functions and cellular processes.
Medicine: This compound is being explored for its potential as an anticancer agent, kinase inhibitor, and antimicrobial agent
Industry: this compound derivatives are used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of pyrido[3,2-d]pyrimidine involves its interaction with various molecular targets, including protein kinases and enzymes involved in DNA replication and repair . For instance, it can inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways essential for cancer cell proliferation .
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
Each of these compounds has its own set of applications and biological activities, making them valuable in different contexts of medicinal and synthetic chemistry .
Properties
IUPAC Name |
pyrido[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3/c1-2-6-7(9-3-1)4-8-5-10-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWESROVQGZSBRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591455 | |
Record name | Pyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254-80-8 | |
Record name | Pyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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